molecular formula C23H22N2O5S B3737623 Methyl 2-[[4-[benzyl(methylsulfonyl)amino]benzoyl]amino]benzoate

Methyl 2-[[4-[benzyl(methylsulfonyl)amino]benzoyl]amino]benzoate

Cat. No.: B3737623
M. Wt: 438.5 g/mol
InChI Key: YECINMIAAUBKJF-UHFFFAOYSA-N
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Description

Methyl 2-[[4-[benzyl(methylsulfonyl)amino]benzoyl]amino]benzoate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzoyl group, a benzyl group, and a methylsulfonyl group. These functional groups contribute to its reactivity and versatility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[4-[benzyl(methylsulfonyl)amino]benzoyl]amino]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzoic acid with benzyl chloride in the presence of a base to form 4-benzylaminobenzoic acid. This intermediate is then reacted with methylsulfonyl chloride to introduce the methylsulfonyl group. Finally, the esterification of the carboxylic acid group with methanol yields the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[4-[benzyl(methylsulfonyl)amino]benzoyl]amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce methylthio derivatives.

Scientific Research Applications

Methyl 2-[[4-[benzyl(methylsulfonyl)amino]benzoyl]amino]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[[4-[benzyl(methylsulfonyl)amino]benzoyl]amino]benzoate involves its interaction with specific molecular targets. The benzoyl and benzyl groups can interact with enzymes or receptors, modulating their activity. The methylsulfonyl group can also participate in redox reactions, influencing the compound’s biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(methylsulfonyl)amino]benzoate: This compound shares the methylsulfonyl and benzoate groups but lacks the benzyl and additional benzoyl groups.

    Benzyl 4-aminobenzoate: This compound contains the benzyl and benzoate groups but lacks the methylsulfonyl group.

Uniqueness

Methyl 2-[[4-[benzyl(methylsulfonyl)amino]benzoyl]amino]benzoate is unique due to the combination of its functional groups, which confer distinct reactivity and potential biological activities. The presence of both benzyl and benzoyl groups, along with the methylsulfonyl group, allows for a wide range of chemical modifications and applications.

Properties

IUPAC Name

methyl 2-[[4-[benzyl(methylsulfonyl)amino]benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-30-23(27)20-10-6-7-11-21(20)24-22(26)18-12-14-19(15-13-18)25(31(2,28)29)16-17-8-4-3-5-9-17/h3-15H,16H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECINMIAAUBKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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